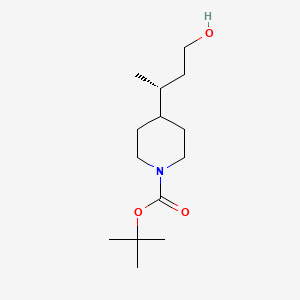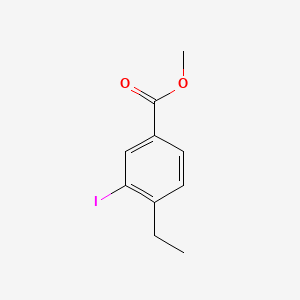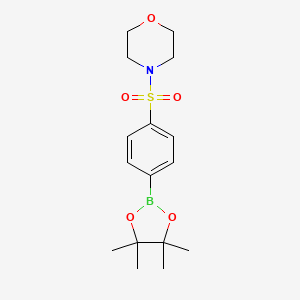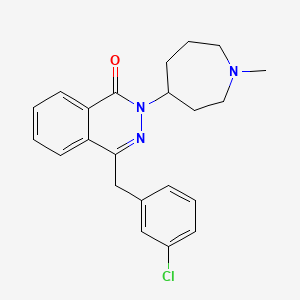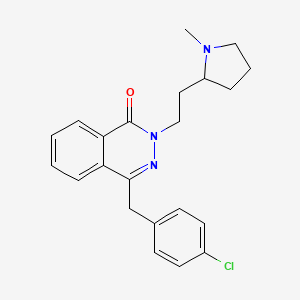![molecular formula C19H21NO5 B566142 N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester CAS No. 1125824-87-4](/img/structure/B566142.png)
N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester is a chemical compound with the molecular formula C19H21NO5 and a molecular weight of 343.37 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the field of proteomics research .
Métodos De Preparación
The synthesis of N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester involves several steps. One common method includes the formation of cyclic boronic esters from boronic acids and carbohydrate derivatives . This process typically involves the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates . The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step
Análisis De Reacciones Químicas
N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include diethanolamine, N-methyl diethanolamine, and N-phenyl diethanolamine . These reagents help stabilize the boronic acids and facilitate the incorporation of 2-pyridyl moieties into heterobiaryls . Major products formed from these reactions include various substituted biaryls and other complex organic molecules .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules . In biology, it plays a role in proteomics research, helping to identify and quantify proteins in various biological samples . In medicine, while not used directly for therapeutic purposes, it aids in the development of new drugs and therapeutic agents by serving as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester involves its role as an intermediate in chemical reactions. It interacts with various molecular targets and pathways, particularly those involved in the synthesis of complex organic molecules. The compound’s structure allows it to participate in a variety of chemical reactions, facilitating the formation of new bonds and the creation of more complex structures.
Comparación Con Compuestos Similares
N-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]-carbamic Acid Benzyl Ester can be compared to other similar compounds, such as other boronic esters and carbohydrate derivatives . These compounds share similar chemical properties and are often used in similar research applications. this compound is unique in its specific structure and the particular reactions it undergoes . Similar compounds include phenylboronic esters and other boronic acid derivatives .
Propiedades
IUPAC Name |
benzyl N-[5-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c21-12-19(20-18(22)23-11-15-7-3-1-4-8-15)13-24-17(25-14-19)16-9-5-2-6-10-16/h1-10,17,21H,11-14H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIJWQHJUZSDEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)(CO)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
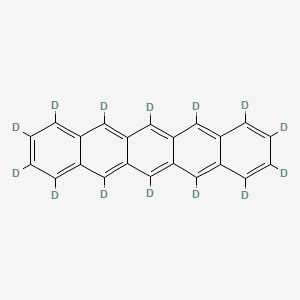
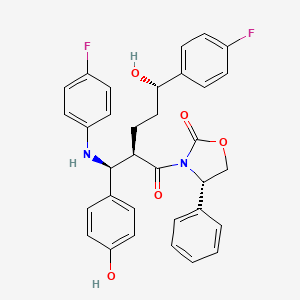
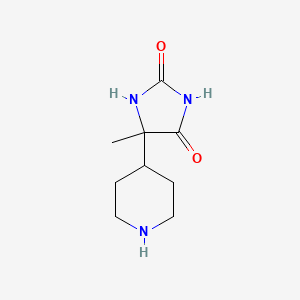
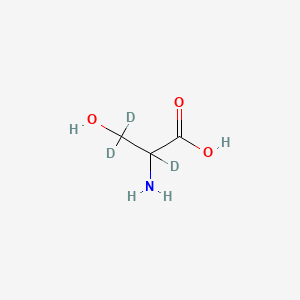
![2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid](/img/structure/B566067.png)
![1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid](/img/structure/B566068.png)
![1-Methyl-5-[[(5-methyl-4-phenyl-1H-pyrazol-3-yl)amino]carbonyl]-1H-pyrazole-4-carboxylic Acid](/img/structure/B566071.png)
